molecular formula C6H4F2N2O4S B12070293 2,4-Difluoro-5-nitrobenzenesulfonamide

2,4-Difluoro-5-nitrobenzenesulfonamide

Cat. No.: B12070293
M. Wt: 238.17 g/mol
InChI Key: FOVZKBNCWNHINN-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3F2NO4S It is a derivative of benzene, featuring two fluorine atoms, a nitro group, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-5-nitrobenzene-1-sulfonamide typically involves the sulfonation of 2,4-difluoronitrobenzene. The process begins with the nitration of 2,4-difluorobenzene to form 2,4-difluoronitrobenzene. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 2,4-difluoro-5-nitrobenzene-1-sulfonic acid. Finally, the sulfonic acid is converted to the sulfonamide by reaction with ammonia or an amine .

Industrial Production Methods

Industrial production of 2,4-difluoro-5-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as simulated moving bed chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Sulfonamide Formation: The sulfonic acid group can react with amines to form sulfonamides

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Difluoro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.

    Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoronitrobenzene: Lacks the sulfonamide group, making it less effective in medicinal applications.

    2,5-Difluoronitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

    2,4-Difluoro-1-nitrobenzene: Another isomer with different properties and uses

Uniqueness

2,4-Difluoro-5-nitrobenzene-1-sulfonamide is unique due to the presence of both fluorine atoms and a sulfonamide group, which confer specific chemical reactivity and biological activity. This combination makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C6H4F2N2O4S

Molecular Weight

238.17 g/mol

IUPAC Name

2,4-difluoro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4F2N2O4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H,(H2,9,13,14)

InChI Key

FOVZKBNCWNHINN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)F)[N+](=O)[O-]

Origin of Product

United States

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